Ready-to-Use Prefilled Syringe with Deep Subcutaneous Delivery vs. Reconstituted Intramuscular Injection
Somatuline Autogel is supplied as a ready-to-use, prefilled syringe for deep subcutaneous (s.c.) administration, requiring no reconstitution. In contrast, octreotide LAR requires reconstitution of a PLGA microparticle powder into a suspension and is administered via intramuscular (i.m.) injection [1]. The real-world impact is reflected in patient-reported outcomes: in the STREET study, 0% of lanreotide-treated patients reported injection problems compared to 18% of octreotide LAR-treated patients (P=0.001). Additionally, moderate-to-high pre-injection anxiety was reported by 2% of lanreotide patients versus 11% of octreotide patients [2]. Self-injection was possible in 28% of lanreotide patients compared to only 3% of octreotide patients [2].
| Evidence Dimension | Injection preparation and administration experience |
|---|---|
| Target Compound Data | 0% reported injection problems; 2% pre-injection anxiety; 28% self-injection rate |
| Comparator Or Baseline | Octreotide LAR: 18% injection problems; 11% pre-injection anxiety; 3% self-injection rate |
| Quantified Difference | Absolute risk reduction of 18% for injection problems (P=0.001); 9% reduction in anxiety; 25% higher self-injection rate |
| Conditions | Observational, cross-sectional study (STREET) with 119 GEP-NET patients in Sweden |
Why This Matters
The prefilled, ready-to-use format directly impacts procurement decisions by reducing preparation time, minimizing dosing errors, and enabling self-administration in the community setting, which can lower healthcare resource utilization.
- [1] Murray RD, Melmed S. A critical analysis of clinically available somatostatin analog formulations for therapy of acromegaly. J Clin Endocrinol Metab. 2008;93(8):2957-2968. View Source
- [2] Ström T, Kozlovacki G, Myrenfors P, Almquist M. Patient and nurse experience of using somatostatin analogues to treat gastroenteropancreatic neuroendocrine tumors: Results of the Somatostatin Treatment Experience Trial (STREET). Patient Prefer Adherence. 2019;13:1799-1807. View Source
